molecular formula C20H26N4O2 B5965709 N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(tetrahydro-2H-pyran-4-yl)prolinamide

N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(tetrahydro-2H-pyran-4-yl)prolinamide

Numéro de catalogue B5965709
Poids moléculaire: 354.4 g/mol
Clé InChI: UFQGQIPAKHUEFT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(tetrahydro-2H-pyran-4-yl)prolinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is an essential enzyme involved in the development and activation of B cells, which play a critical role in the immune system.

Mécanisme D'action

N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(tetrahydro-2H-pyran-4-yl)prolinamide selectively inhibits the activity of BTK, which is a critical enzyme involved in the development and activation of B cells. BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is responsible for the activation and proliferation of B cells. Inhibition of BTK by N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(tetrahydro-2H-pyran-4-yl)prolinamide results in the suppression of B-cell activation and proliferation, leading to the inhibition of B-cell-mediated immune responses.
Biochemical and Physiological Effects:
The inhibition of BTK by N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(tetrahydro-2H-pyran-4-yl)prolinamide has several biochemical and physiological effects. This compound suppresses the activation and proliferation of B cells, leading to the inhibition of B-cell-mediated immune responses. In addition, N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(tetrahydro-2H-pyran-4-yl)prolinamide also reduces the production of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which play a critical role in the development of autoimmune diseases and inflammatory disorders.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(tetrahydro-2H-pyran-4-yl)prolinamide has several advantages for lab experiments. This compound is highly selective for BTK and does not affect other kinases, making it an ideal tool for studying the role of BTK in various biological processes. In addition, N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(tetrahydro-2H-pyran-4-yl)prolinamide has shown excellent pharmacokinetic properties, making it suitable for in vivo studies.
However, there are also limitations to the use of N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(tetrahydro-2H-pyran-4-yl)prolinamide in lab experiments. This compound is relatively new, and there is limited information available on its long-term safety and efficacy. In addition, the use of N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(tetrahydro-2H-pyran-4-yl)prolinamide in animal studies may not accurately reflect its effects in humans.

Orientations Futures

There are several future directions for the research and development of N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(tetrahydro-2H-pyran-4-yl)prolinamide. One potential direction is the exploration of its potential applications in other diseases such as multiple sclerosis and psoriasis. Another direction is the development of more potent and selective BTK inhibitors based on the structure of N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(tetrahydro-2H-pyran-4-yl)prolinamide. In addition, the long-term safety and efficacy of N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(tetrahydro-2H-pyran-4-yl)prolinamide in humans need to be further investigated.

Méthodes De Synthèse

The synthesis of N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(tetrahydro-2H-pyran-4-yl)prolinamide involves several steps. The first step involves the preparation of 4-(2-methyl-1H-imidazol-1-yl)aniline by reacting 4-nitrophenylhydrazine with 2-methylimidazole. The second step involves the preparation of 1-(tetrahydro-2H-pyran-4-yl)proline by reacting tetrahydro-2H-pyran-4-one with L-proline. The final step involves the condensation of 4-(2-methyl-1H-imidazol-1-yl)aniline and 1-(tetrahydro-2H-pyran-4-yl)proline in the presence of coupling reagents such as EDCI/HOBt to obtain N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(tetrahydro-2H-pyran-4-yl)prolinamide.

Applications De Recherche Scientifique

N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been extensively studied for its potential applications in various fields such as cancer therapy, autoimmune diseases, and inflammatory disorders. The inhibition of BTK by N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(tetrahydro-2H-pyran-4-yl)prolinamide has shown promising results in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, this compound has also shown potential in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus (SLE) by suppressing the activation of B cells and reducing the production of autoantibodies.

Propriétés

IUPAC Name

N-[4-(2-methylimidazol-1-yl)phenyl]-1-(oxan-4-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-15-21-10-12-23(15)17-6-4-16(5-7-17)22-20(25)19-3-2-11-24(19)18-8-13-26-14-9-18/h4-7,10,12,18-19H,2-3,8-9,11,13-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQGQIPAKHUEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)NC(=O)C3CCCN3C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.